Reduced Lipophilicity
The presence of the 2-hydroxymethyl group in (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol significantly reduces its lipophilicity compared to the core scaffold 6-bromoimidazo[1,2-a]pyridine, which lacks this functional group. This is evidenced by computed XLogP3-AA values [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridine: 2.5 |
| Quantified Difference | Decrease of 0.9 log units |
| Conditions | Computed property (PubChem XLogP3 3.0) |
Why This Matters
Lower lipophilicity (ΔXLogP = -0.9) indicates improved aqueous solubility and potentially altered pharmacokinetic profiles in derived compounds, a crucial consideration for medicinal chemistry applications.
- [1] PubChem. (2026). (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136117-71-0 View Source
- [2] PubChem. (2026). 6-Bromoimidazo[1,2-a]pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6188-23-4 View Source
